Biochemical Potency Against SARS-CoV-2 nsp14 MTase: Direct Comparator Data
In a direct comparison of biochemical enzyme inhibition, MTase-IN-1 (compound 26) demonstrates sub-nanomolar to low-nanomolar potency against SARS-CoV-2 nsp14 MTase. This is a distinct potency advantage over several other characterized nsp14 inhibitors. For example, MTase-IN-1's reported IC50 values of 0.72 nM [1] and 53 nM [2] represent a 12- to 884-fold improvement in potency compared to the bisubstrate inhibitor DS0464 (IC50 = 1.1 µM) [3] and over 400-fold greater potency than the non-nucleosidic inhibitor Bobcat339 (IC50 = 21.6 µM) [4]. This potency difference is critical for experiments aiming to achieve complete target engagement at lower, less cytotoxic concentrations.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.72 nM and 53 nM |
| Comparator Or Baseline | DS0464: 1.1 µM; Bobcat339: 21.6 µM |
| Quantified Difference | 12- to 884-fold more potent than DS0464; >400-fold more potent than Bobcat339 |
| Conditions | Biochemical MTase assay using SARS-CoV-2 nsp14 protein |
Why This Matters
This data establishes MTase-IN-1 as a high-potency tool for biochemical assays, ensuring robust target inhibition that is not achievable with weaker comparators like Bobcat339.
- [1] MedChemExpress. MTase-IN-1 | SARS-CoV-2 Inhibitor. Product Datasheet. View Source
- [2] Georgiou, I., et al. (2026). Crystallographic characterisation and development of bi-substrate inhibitors of coronavirus nsp14 methyltransferase. RSC Medicinal Chemistry, 17, 1015-1030. View Source
- [3] Devkota, K., et al. (2021). Probing the SAM Binding Site of SARS-CoV-2 Nsp14 In Vitro Using SAM Competitive Inhibitors Guides Developing Selective Bisubstrate Inhibitors. SLAS Discovery, 26(9), 1200-1211. View Source
- [4] Li, Y., et al. (2025). Identification and Evaluation of Non-Nucleosidic MTase Inhibitors against SARS-CoV-2 nsp14 with Lower-Micromolar Anti-Coronavirus Activity. ACS Infectious Diseases. View Source
